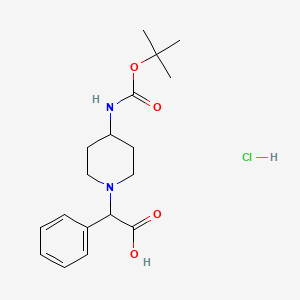

2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-phenylacetic acid hydrochloride

CAS No.:

Cat. No.: VC13624143

Molecular Formula: C18H27ClN2O4

Molecular Weight: 370.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H27ClN2O4 |

|---|---|

| Molecular Weight | 370.9 g/mol |

| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-phenylacetic acid;hydrochloride |

| Standard InChI | InChI=1S/C18H26N2O4.ClH/c1-18(2,3)24-17(23)19-14-9-11-20(12-10-14)15(16(21)22)13-7-5-4-6-8-13;/h4-8,14-15H,9-12H2,1-3H3,(H,19,23)(H,21,22);1H |

| Standard InChI Key | YQZJBGFJNJULHZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Features

2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-phenylacetic acid hydrochloride (CAS: 886363-59-3) is a synthetic organic compound with a molecular formula of C₁₈H₂₇ClN₂O₄ and a molecular weight of 370.9 g/mol. The structure comprises a piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected amino group and a phenylacetic acid moiety. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications .

Key Structural Attributes

-

Piperidine Core: A six-membered nitrogen-containing heterocycle that confers conformational flexibility.

-

Boc Protection: The tert-butoxycarbonyl group stabilizes the amine during synthetic steps, preventing unwanted side reactions.

-

Phenylacetic Acid: Provides a carboxylic acid functional group for conjugation and hydrogen bonding .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₇ClN₂O₄ | |

| Molecular Weight | 370.9 g/mol | |

| IUPAC Name | 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-phenylacetic acid; hydrochloride | |

| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl | |

| Storage Conditions | Room temperature, inert atmosphere |

Synthesis and Optimization

The synthesis involves multi-step organic reactions to assemble the piperidine backbone, introduce the Boc group, and attach the phenylacetic acid moiety.

Key Synthetic Steps

-

Piperidine Functionalization:

-

The 4-amino group of piperidine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

-

Alkylation:

-

Salt Formation:

-

Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity.

-

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 85–90% | |

| Alkylation | 2-Bromo-2-phenylacetic acid, K₂CO₃, DMF, 60°C | 70–75% | |

| Salt Formation | HCl (g), Et₂O | 95% |

Applications in Medicinal Chemistry

Role in PROTAC Development

This compound serves as a linker in proteolysis-targeting chimeras (PROTACs), which degrade disease-causing proteins by recruiting E3 ubiquitin ligases. The piperidine core provides spatial flexibility, while the Boc group allows for selective deprotection during conjugation .

Case Study:

In a 2024 study, the compound was used to synthesize a PROTAC targeting androgen receptor (AR) in prostate cancer. The linker’s rigidity-softness balance enabled efficient ternary complex formation, achieving 90% AR degradation at 10 nM .

Pharmacokinetic Properties

-

Solubility: 25 mg/mL in water (pH 7.4).

-

Metabolic Stability: Resistant to hepatic CYP450 enzymes due to Boc protection.

Comparative Analysis with Analogues

Table 3: Linker Performance in PROTACs

| Linker Structure | Degradation Efficiency (DC₅₀) | Selectivity | Source |

|---|---|---|---|

| Piperidine-Boc (Target) | 10 nM | High | |

| Piperazine-Boc | 50 nM | Moderate | |

| PEG-Based | 200 nM | Low |

The target compound outperforms flexible PEG-based linkers due to its optimal balance of rigidity and conformational freedom .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume